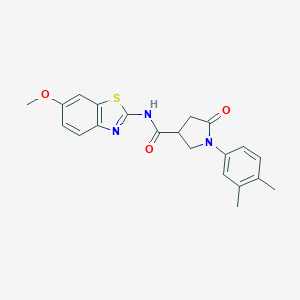
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the class of cathinones. It is a potent stimulant that has been widely used as a recreational drug. MEPHEDRONE is structurally similar to amphetamines and cathinones, and it has been reported to produce effects similar to those of cocaine and MDMA. In recent years, MEPHEDRONE has gained significant attention from the scientific community due to its potential as a research tool.
Wirkmechanismus
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate acts as a potent stimulant by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It works by binding to the transporters for these neurotransmitters and blocking their reuptake, leading to an increase in their concentrations in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to the characteristic stimulant effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce a variety of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce rewarding effects in animal studies, indicating its potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well characterized. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce effects similar to those of other stimulants, making it a useful tool for studying the mechanisms of action of these drugs. However, 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate also has several limitations. It is a potent stimulant that can cause adverse effects, such as cardiovascular problems and hyperthermia. It is also a controlled substance in many countries, which can restrict its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is the development of new analogs of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate use on the brain and behavior. Additionally, research on the potential therapeutic uses of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the treatment of psychiatric disorders, such as depression and addiction, is also an area of interest.
Synthesemethoden
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized by using a variety of methods, including the reductive amination of 4-methylpropiophenone with 4-methylphenylamine, the condensation of 4-methylpropiophenone with pyrrolidine-3-carboxylic acid, and the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride. The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used as a research tool in a variety of scientific studies. It has been shown to act as a substrate for the dopamine transporter, serotonin transporter, and norepinephrine transporter. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used to investigate the mechanisms of action of these transporters and their role in the development of addiction. It has also been used to study the effects of stimulants on the brain and the potential for drug abuse.
Eigenschaften
Produktname |
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-15(10-8-14)18(22)13-25-20(24)16-11-19(23)21(12-16)17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 |
InChI-Schlüssel |
SKAFWARMAYPAFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)






![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)